2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester

Catalog No.
S6626117
CAS No.
2096339-53-4
M.F
C14H18BN3O2
M. Wt
271.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol...

CAS Number

2096339-53-4

Product Name

2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester

IUPAC Name

2-pyrazol-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Molecular Formula

C14H18BN3O2

Molecular Weight

271.12 g/mol

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-7-5-8-16-12(11)18-10-6-9-17-18/h5-10H,1-4H3

InChI Key

MQXRKFDUUPOVSL-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3C=CC=N3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3C=CC=N3
  • Organic synthesis intermediate

    Due to the presence of the reactive boron atom, 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester can be used as a coupling partner in Suzuki-Miyaura reactions [1]. This type of reaction is a powerful tool for forming carbon-carbon bonds between organic molecules, which is a fundamental step in the synthesis of many complex molecules.

    • 1: Source for Suzuki-Miyaura reactions: ""
  • Potential pharmaceutical applications

    The pyrazole and pyridine rings are both found in many biologically active molecules [2, 3]. Researchers are exploring whether 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester, or molecules derived from it, could have potential applications in drug discovery.

    • [2] (Source for pyrazole in pharmaceuticals): ""
    • [3] (Source for pyridine in pharmaceuticals): ""

2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester, with the chemical formula C13H17BN2O3 and CAS number 2096339-53-4, is an organoboron compound that has gained considerable attention in organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing carbon-carbon bonds in the synthesis of various complex organic molecules. Its structure features a pyrazole ring connected to a pyridine ring, along with a boronic acid pinacol ester moiety, contributing to its reactivity and application in synthetic chemistry.

Types of Reactions

The primary reaction involving 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the coupling of the boronic ester with aryl or vinyl halides, utilizing a palladium catalyst and a base to form biaryl or vinyl-aryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Common Reagents and Conditions

  • Catalysts: Palladium(0) or Palladium(II) complexes.
  • Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
  • Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).
  • Temperature Range: Reactions are typically conducted at temperatures from room temperature to 100°C.

Major Products

The major products from these reactions include biaryl compounds that serve as critical intermediates for various applications in drug development and materials science.

While specific biological activities of 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester have not been extensively documented, compounds with similar structures often exhibit significant biological properties. These may include enzyme inhibition and modulation of receptor activity, making them candidates for further exploration in medicinal chemistry .

The synthesis of 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester typically involves the reaction between 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid and pinacol under dehydrating conditions. This reaction is usually performed under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods

In industrial settings, large-scale batch reactions are optimized for yield and purity. Key factors such as temperature, pressure, and catalyst selection are carefully controlled to enhance reaction efficiency.

2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester has diverse applications across various fields:

  • Organic Synthesis: Utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules.
  • Pharmaceutical Development: Plays a role in creating biologically active compounds targeting specific enzymes and receptors.
  • Materials Science: Employed in producing advanced materials like polymers and electronic components.

Several compounds share structural characteristics with 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Pyrazoleboronic acid pinacol esterC9H15BN2OContains a pyrazole ring but lacks the pyridine moiety.
3-Pyridineboronic acid 1,3-propanediol esterC13H17BN2ODifferent alcohol component compared to pinacol ester.
1-Boc-pyrazole-4-boronic acid pinacol esterC12H16BN2O2Contains a Boc protecting group on the pyrazole nitrogen.
5-(3-Methyl-1h-pyrazol-1-yl)pyridine-3-boronic acid pinacol esterC14H18BN3O2Methyl substitution on the pyrazole ring changes reactivity.

Uniqueness

The uniqueness of 2-(1H-Pyrazol-1-yl)pyridine-3-boronic acid pinacol ester lies in its specific structural combination of a pyrazole ring and a pyridine ring along with a boronic acid pinacol ester moiety. This configuration enhances its selectivity and efficiency in cross-coupling reactions compared to similar compounds, making it an invaluable reagent in organic synthesis .

Hydrogen Bond Acceptor Count

4

Exact Mass

271.1492070 g/mol

Monoisotopic Mass

271.1492070 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-11-23

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